molecular formula C15H17ClN2O2 B2933663 2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide CAS No. 2411307-76-9

2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B2933663
CAS No.: 2411307-76-9
M. Wt: 292.76
InChI Key: MYUFMDBWUSXTLK-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound belonging to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include chlorination, methoxylation, and acetylation reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols to replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Amines, alcohols, and suitable solvents

Major Products Formed:

  • Oxidation: Carbazole derivatives with additional oxygen-containing groups

  • Reduction: Reduced carbazole derivatives

  • Substitution: Substituted carbazole derivatives with different functional groups

Scientific Research Applications

  • Medicine: This compound has shown promise in the development of anticancer, anti-inflammatory, and antimicrobial agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

  • Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

  • Industry: The compound's unique properties make it suitable for use in the production of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-Chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique among carbazole derivatives due to its specific structural features and functional groups. Similar compounds include:

  • Carbazole: The parent compound without additional substituents.

  • 2-Methylcarbazole: A carbazole derivative with a methyl group at the 2-position.

  • 9-Methylcarbazole: A carbazole derivative with a methyl group at the 9-position.

These compounds share the carbazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-chloro-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-20-9-5-6-12-11(7-9)10-3-2-4-13(15(10)18-12)17-14(19)8-16/h5-7,13,18H,2-4,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUFMDBWUSXTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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